molecular formula C12H21NO4 B2855156 (1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate CAS No. 554451-12-6

(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate

Cat. No.: B2855156
CAS No.: 554451-12-6
M. Wt: 243.303
InChI Key: ZZGMDDXYOHHJMT-DTWKUNHWSA-N
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Description

(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate is an organic compound with the molecular formula C12H21NO4. It is a chiral compound, meaning it has non-superimposable mirror images. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The cyclopentanecarboxylate moiety is then esterified with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature degradation. The cyclopentanecarboxylate moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate apart from similar compounds is its specific stereochemistry and the presence of the Boc protecting group. This unique combination allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554451-12-6
Record name (1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate
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